molecular formula C12H13NO B3053522 5-(Dimethylamino)naphthalen-1-ol CAS No. 54263-77-3

5-(Dimethylamino)naphthalen-1-ol

Cat. No.: B3053522
CAS No.: 54263-77-3
M. Wt: 187.24 g/mol
InChI Key: VCQYBGKTUNHQPD-UHFFFAOYSA-N
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Description

5-(Dimethylamino)naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes. It is characterized by the presence of a dimethylamino group attached to the naphthalene ring, which significantly influences its chemical properties and applications. This compound is known for its fluorescent properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)naphthalen-1-ol typically involves the introduction of a dimethylamino group to a naphthalene derivative. One common method is the catalytic amination of naphthalene using vanadium catalysts under mild conditions. This process yields naphthylamine, which can then be further modified to introduce the hydroxyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient production, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)naphthalen-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or sulfonyl chlorides under controlled conditions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, reduced naphthalenes, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Dimethylamino)naphthalen-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)naphthalen-1-ol is primarily based on its ability to fluoresce. The dimethylamino group enhances the compound’s electron-donating properties, which in turn affects its fluorescence. When exposed to light, the compound absorbs energy and emits it as visible light, making it useful in various imaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethylamino)naphthalen-1-ol is unique due to its specific structural features that enhance its fluorescence. The presence of the hydroxyl group in conjunction with the dimethylamino group provides distinct chemical properties that are not found in other similar compounds. This makes it particularly valuable in applications requiring high sensitivity and specificity.

Biological Activity

5-(Dimethylamino)naphthalen-1-ol is an organic compound characterized by its unique structure, combining a naphthalene ring with a dimethylamino group and a hydroxyl group at the first position. This compound has garnered attention due to its notable fluorescent properties and various biological activities , making it a subject of extensive research in the fields of medicinal and chemical sciences.

  • Molecular Formula : C_{12}H_{13}N_{1}O_{1}
  • Molecular Weight : Approximately 173.24 g/mol
  • Structure : The compound features a naphthalene core substituted with a dimethylamino group and a hydroxyl group, contributing to its biological reactivity and fluorescence.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study focusing on its effects on various cancer cell lines highlighted the following findings:

  • Cell Viability : The compound demonstrated a dose-dependent reduction in cell viability across multiple cancer types, including breast and pancreatic cancer cells.
  • Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells by interacting with specific signaling pathways involved in cell proliferation.
Cell LineEC50 Value (μM)Activity Description
MDA-MB-231 (Breast)7.3 ± 0.4Significant reduction in colony formation
Panc-1 (Pancreatic)10.2 ± 2.6Moderate effect on cell viability

Fluorescence Properties

The fluorescent nature of this compound allows it to be utilized as a biological probe in various experimental setups. Its fluorescence can be advantageous for:

  • Cell Imaging : The compound can be used to visualize cellular processes due to its ability to emit light upon excitation.
  • Detection Assays : It is employed in assays that require fluorescence-based detection methods, enhancing sensitivity and specificity.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

  • Nucleophilic Substitution Reactions : Utilizing dimethylamine to introduce the dimethylamino group onto the naphthalene ring.
  • Reduction Processes : Converting precursor compounds through reduction reactions to yield the desired product.

Case Study: Anticancer Activity

In a comparative study, researchers evaluated the anticancer effects of various derivatives of naphthalene compounds, including this compound:

  • Results : The compound exhibited superior selectivity against MDA-MB-231 cells compared to other derivatives, suggesting its potential as a lead compound for further drug development.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Cell Growth : By targeting specific enzymes involved in the cell cycle, it disrupts normal cellular proliferation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in cancerous cells.

Properties

IUPAC Name

5-(dimethylamino)naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQYBGKTUNHQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594925
Record name 5-(Dimethylamino)naphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54263-77-3
Record name 5-(Dimethylamino)naphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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